molecular formula C14H12ClN5 B6453188 N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2549039-98-5

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B6453188
CAS No.: 2549039-98-5
M. Wt: 285.73 g/mol
InChI Key: NCNIURCVBXJPJL-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole moiety and a 4-chlorophenylmethyl group

Mechanism of Action

Target of Action

The primary target of N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .

Mode of Action

Pralsetinib acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and preventing it from sending signals for cell growth and division . This action is effective against both wild-type RET and several common RET oncogenic mutations .

Biochemical Pathways

By inhibiting RET, Pralsetinib disrupts the signaling pathways that drive cell proliferation and survival . This disruption can lead to the death of cancer cells that are dependent on RET signaling for growth .

Pharmacokinetics

Pralsetinib has good solubility in DMSO, indicating it may have good bioavailability . It is insoluble in water, which could affect its absorption and distribution . The compound’s pKa value suggests it is weakly basic, which could influence its absorption and distribution as well .

Result of Action

The inhibition of RET by Pralsetinib can lead to the death of cancer cells that rely on RET signaling for growth . This makes Pralsetinib a potential therapeutic agent for cancers driven by RET mutations or fusions .

Action Environment

The action of Pralsetinib can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect the compound’s metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Pyrazole Group: The pyrazole moiety is introduced via a cyclization reaction involving hydrazines and 1,3-dicarbonyl compounds.

    Attachment of the 4-Chlorophenylmethyl Group: This step often involves a nucleophilic substitution reaction where the pyrimidine core is reacted with a 4-chlorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a pyrazole moiety and a chlorophenylmethyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5/c15-12-4-2-11(3-5-12)9-16-13-8-14(18-10-17-13)20-7-1-6-19-20/h1-8,10H,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNIURCVBXJPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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